![molecular formula C14H14N2 B12523623 (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine CAS No. 837369-59-2](/img/structure/B12523623.png)
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a cyclopenta[a]naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine typically involves the condensation reaction between (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one) and hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding azine derivative.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is usually performed in an inert solvent such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is the corresponding azine derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of this compound.
Scientific Research Applications
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, including antimicrobial and anticancer activities. The compound may also interact with DNA and RNA, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one)
- (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)amine
- (2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine
Uniqueness
(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
837369-59-2 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-ylidene)hydrazine |
InChI |
InChI=1S/C14H14N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)16-15/h2-7,9H,8,15H2,1H3 |
InChI Key |
AGQJUHLHBBRTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1=NN)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
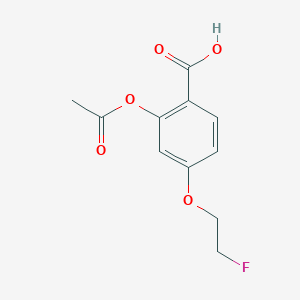


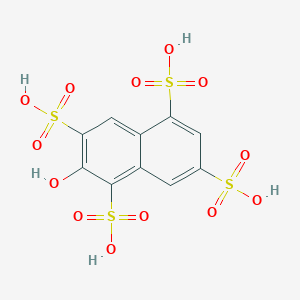
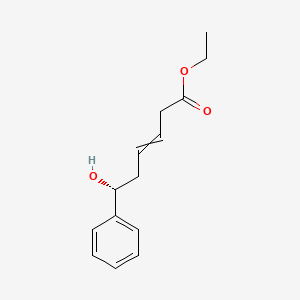
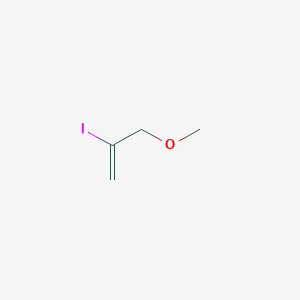
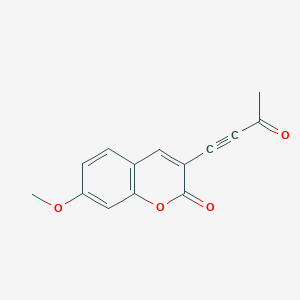
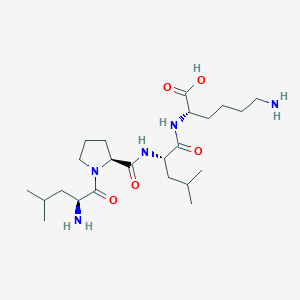
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
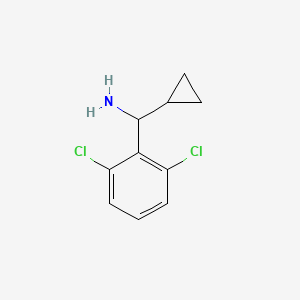
![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)

